Product packaging for beta-Histine-d3(Cat. No.:CAS No. 244094-70-0)

beta-Histine-d3

Cat. No.: B562815
CAS No.: 244094-70-0
M. Wt: 139.216
InChI Key: UUQMNUMQCIQDMZ-FIBGUPNXSA-N
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Description

Significance of Stable Isotope Labeling in Chemical Biology and Pharmaceutical Sciences

Stable isotope labeling (SIL) involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into a molecule's structure. This technique is invaluable in chemical biology and pharmaceutical sciences because it allows researchers to track the precise fate of a labeled compound within complex biological matrices without altering its fundamental chemical properties or biological activity musechem.comsymeres.com. Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them suitable for frequent and long-term studies, including those involving human subjects metsol.com.

The significance of SIL in pharmaceutical research is multifaceted. It is instrumental in:

Metabolic Studies: Elucidating how drugs are absorbed, distributed, metabolized, and excreted (ADME) musechem.comacs.orgresearchgate.net.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Understanding drug disposition, bioavailability, and the relationship between drug concentration and effect musechem.comsymeres.comiris-biotech.dechemicalsknowledgehub.com.

Analytical Quantification: Serving as internal standards in mass spectrometry for accurate and sensitive measurement of drugs and their metabolites in biological fluids musechem.comresearchgate.netiris-biotech.devulcanchem.comjournalcmpr.comhumanjournals.com.

Mechanistic Investigations: Probing reaction pathways and understanding drug-target interactions musechem.comsymeres.comsynmr.in.

Personalized Medicine: Monitoring individual drug metabolism to tailor treatment regimens metsol.com.

The ability to precisely track labeled molecules enhances the reliability of experimental data, streamlines drug development processes, and contributes to the design of safer and more effective therapeutics chemicalsknowledgehub.comadesisinc.comtechsciresearch.com.

Fundamental Role of Deuterated Compounds as Analytical and Research Probes

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H), are a prominent class of stable isotope-labeled molecules. Deuterium, being a heavier isotope of hydrogen, imparts a subtle but significant mass difference to the molecule, which is readily detectable by mass spectrometry vulcanchem.comacs.org. This mass shift is the basis for their utility as internal standards, enabling highly accurate quantification of the unlabeled parent compound in complex samples iris-biotech.devulcanchem.comjournalcmpr.comhumanjournals.com.

The unique properties of deuterated compounds extend beyond their role as analytical standards:

Altered Metabolic Stability: The substitution of hydrogen with deuterium can influence the rate at which a drug is metabolized by enzymes, often leading to increased metabolic stability and potentially improved pharmacokinetic profiles, such as extended half-lives musechem.commdpi.comresearchgate.net. This phenomenon is related to the kinetic isotope effect (KIE), where the rate of a reaction involving a heavier isotope is slower symeres.commdpi.com.

Mechanistic Probes: Deuterium labeling can be strategically employed to investigate reaction mechanisms and understand metabolic pathways by tracing the movement of deuterium atoms through biochemical transformations symeres.comvulcanchem.comsynmr.in.

Improved Drug Properties: In some instances, deuteration has been shown to improve a drug's therapeutic efficacy and safety profile, leading to the development of "deuterated drugs" as novel therapeutic entities mdpi.comresearchgate.net.

The precise mass difference introduced by deuterium makes these compounds indispensable tools for analytical chemistry and a wide array of research applications in drug discovery and development vulcanchem.comacs.org.

Overview of Beta-Histine-d3 as a Specific Stable Isotope Labeled Analog

Beta-histine, chemically known as N-methyl-2-(2-pyridyl)ethanamine, is a histamine-like compound primarily used to treat symptoms associated with Ménière's disease and other vestibular disorders drugbank.comwikipedia.orgchemicalbook.comresearchgate.net. It functions as a weak histamine (B1213489) H1 receptor agonist and a histamine H3 receptor antagonist, influencing blood flow in the inner ear and modulating vestibular nuclei activity wikipedia.orgchemicalbook.comresearchgate.net.

This compound is a specifically synthesized analog of beta-histine where three hydrogen atoms on the methyl group attached to the nitrogen atom have been replaced by deuterium atoms. Its formal chemical name is N-(methyl-d3)-2-pyridineethanamine, dihydrochloride (B599025), and it is identified by CAS Number 244094-72-2 caymanchem.comcaymanchem.compharmaffiliates.com. The "d3" designation signifies the presence of three deuterium atoms at the methyl position (N-CD3) caymanchem.comcaymanchem.compharmaffiliates.com.

The primary application of this compound in advanced pharmaceutical research is as a highly specific and sensitive internal standard for the quantitative analysis of beta-histine in biological samples, such as plasma journalcmpr.comhumanjournals.comcaymanchem.comcaymanchem.comresearchgate.net. By co-administering or spiking this compound into samples, researchers can accurately measure the concentration of the parent drug using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) journalcmpr.comhumanjournals.comresearchgate.net. This allows for precise pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring of beta-histine. Furthermore, its labeled nature also positions it as a valuable tool for detailed metabolic investigations of beta-histine within biological systems vulcanchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B562815 beta-Histine-d3 CAS No. 244094-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMNUMQCIQDMZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Key Applications and Research Findings

Systematic Chemical Naming Conventions for Deuterated Betahistine

The nomenclature for deuterated compounds follows established chemical naming conventions, incorporating the isotopic substitution.

The deuterated form of betahistine is systematically named to reflect the deuterium substitution. Common synonyms and IUPAC-compliant names include:

N-(methyl-d3)-2-pyridineethanamine vulcanchem.com

N-(methyl-d3)-2-(pyridin-2-yl)ethan-1-amine

This compound vulcanchem.compharmaffiliates.comchem960.compschemicals.com

Betahistine-d3 dihydrochloride (referring to the salt form) vulcanchem.com

The deuterium atoms are specifically located on the methyl group attached to the nitrogen atom, indicated by "d3" or "(methyl-d3)".

Molecular Formula and Molecular Weight Considerations

The molecular formula and weight of this compound differ slightly from its non-deuterated counterpart due to the substitution of hydrogen with deuterium. Deuterium (D or ²H) has a molecular weight of approximately 2.014 g/mol , compared to hydrogen (H or ¹H) at approximately 1.008 g/mol .

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
Beta-HistineC₈H₁₂N₂136.19Non-deuterated form
This compoundC₈H₉D₃N₂139.22Deuterated on the methyl group vulcanchem.comsapphirebioscience.compharmaffiliates.com
This compound DihydrochlorideC₈H₁₁D₃Cl₂N₂212.13Deuterated form as dihydrochloride salt pharmaffiliates.com

Isotopic Enrichment and Deuterium Incorporation Analysis

Isotopic enrichment refers to the proportion of molecules in a sample that contain the specified isotope. For this compound, this typically means the proportion of molecules with three deuterium atoms on the methyl group.

A sample labeled as "this compound" is expected to have a high percentage of molecules with three deuterium atoms (d3). However, depending on the synthesis and purification process, it may also contain small amounts of the non-deuterated form (d0) and partially deuterated forms (d1, d2). Quantification of these various isotopologs is crucial for ensuring the accuracy of analytical applications. Techniques like mass spectrometry are employed to determine the relative abundance of these different forms rsc.orgresearchgate.net.

Assessing the isotopic purity of deuterated compounds like this compound is critical for their reliable use in research. The primary methods employed include:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of molecular ions, the presence and relative abundance of different isotopologs (d0, d1, d2, d3) can be quantified rsc.orgresearchgate.net. LC-ESI-HRMS is particularly useful for analyzing deuterated compounds, allowing for the assignment and distinction of H/D isotopolog ions rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy can also be used to assess isotopic purity and confirm the structural integrity and location of deuterium atoms. By analyzing chemical shifts and coupling patterns, NMR can provide insights into the relative percentage of isotopic purity rsc.orgsilantes.comsigmaaldrich.combrightspec.com. For instance, the absence or reduction of proton signals corresponding to the deuterated methyl group, and the presence of deuterium signals, can be observed.

Related Isotopic Variations

Beyond this compound, other isotopically labeled versions of betahistine may be synthesized for specific research purposes. These can include variations with different isotopes or combinations of isotopes to serve as internal standards or for detailed mechanistic studies. An example of such a variation is beta-Histine-13C,d3 , which incorporates both carbon-13 and deuterium isotopes. Such doubly labeled compounds offer enhanced specificity in mass spectrometry-based analyses pharmaffiliates.comrsc.orgsigmaaldrich.com.

Synthetic Methodologies and Preparation of Beta Histine D3

Strategies for Site-Specific Deuterium (B1214612) Introduction in Organic Synthesis

Site-specific deuteration is a fundamental technique in medicinal chemistry and drug metabolism studies. For Beta-Histine-d3, the target for deuteration is the N-methyl group, which necessitates a synthetic route that can introduce a trideuteromethyl (-CD3) group without altering the rest of the molecular structure.

The most direct strategy for introducing a deuterated methyl group onto a nitrogen atom is through N-alkylation using a deuterated reagent. This process typically involves the reaction of a secondary amine precursor with a methylating agent where the methyl group's hydrogen atoms have been replaced with deuterium.

The synthesis of this compound starts with the precursor 2-(2-aminoethyl)pyridine. This precursor is then subjected to an N-methylation reaction using a deuterated methyl source. A variety of deuterated reagents can be employed for this transformation, each with its own advantages in terms of reactivity, cost, and scalability. researchgate.net Common deuterated methylating agents include deuterated methyl iodide (CD3I) or deuterated methanol (B129727) (CD3OD). researchgate.netnih.gov

Recent advancements have focused on more sustainable and efficient methods. For example, magnesium-catalyzed reductions of carbamates using deuterated pinacolborane (DBpin) offer a mild pathway for producing N-CD3 labeled amines with high yields and quantitative deuterium incorporation. organic-chemistry.org Another innovative approach involves photocatalytic processes that can utilize deuterated methanol for N-trideuteromethylation, often achieving greater than 95% deuterium incorporation. researchgate.net These modern methods provide efficient and selective pathways for the synthesis of deuterated pharmaceuticals. researchgate.netresearchgate.net

Table 1: Common Deuterated Reagents for N-Trideuteromethylation
Deuterated ReagentChemical FormulaTypical ApplicationReference
Deuterated Methyl IodideCD₃IClassic, highly reactive agent for direct N-alkylation. nih.gov
Deuterated MethanolCD₃ODUsed in catalytic processes, including photocatalysis and transfer hydrogenation, as a cost-effective methyl source. researchgate.net
Deuterated PinacolboraneDBpinUsed in magnesium-catalyzed reductions of N-Boc protected amines to form N-CD₃ groups. organic-chemistry.org
Deuterated Formaldehyde/Formic AcidCD₂O / DCOODUsed in reductive amination reactions (Eschweiler-Clarke type). benthamdirect.com

Betahistine (B147258) is chemically identified as 2-[2-(methylamino)ethyl]pyridine and is often formulated as the dihydrochloride (B599025) salt to improve its properties. wikipedia.orgnih.gov The same principle applies to its deuterated analogue, this compound. The free base form of the compound is an oil, but converting it to its dihydrochloride salt yields a stable, crystalline solid. nih.govresearchgate.net

This salt formation is typically achieved in the final step of the synthesis. The purified this compound free base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol, and then treated with hydrogen chloride gas or a solution of HCl in an appropriate solvent. researchgate.netgoogle.com The resulting salt precipitates from the solution and can be isolated by filtration and drying. google.com The hydrochloride salt form offers several advantages for analytical applications, including enhanced stability, improved handling characteristics, and increased solubility in aqueous and polar solvents used in analytical techniques like HPLC. nih.gov

Laboratory-Scale and Large-Scale Production Methods for Labeled Compounds

The production of isotopically labeled compounds can be performed on vastly different scales, from milligrams in a research laboratory to kilograms for commercial supply. The methodologies and considerations for each scale differ significantly.

Laboratory-Scale Synthesis: In a laboratory setting, the primary goal is often the precise synthesis of a specific labeled compound for research or as an analytical standard. science.gov Flexibility in synthetic routes is high, and chemists may employ multi-step, complex reactions to achieve the desired labeling pattern. criver.com Cost of reagents, while a consideration, is secondary to achieving high isotopic purity and precise placement of the label. Custom synthesis services frequently operate at this scale, providing tailored compounds to meet specific research needs. criver.comalfa-chemistry.com

Large-Scale Production: Scaling up the synthesis of deuterated compounds for commercial or extensive clinical use introduces new challenges. youtube.com The focus shifts to process efficiency, cost-effectiveness, robustness, and safety. nih.gov Methods that are feasible on a lab scale may become impractical or too expensive for large-scale production. Therefore, process chemists work to optimize reaction conditions, minimize the number of synthetic steps, and use more economical sources of deuterium, such as heavy water (D2O). researchgate.netbionauts.jp The development of flow synthesis systems, which allow for continuous production under controlled conditions, represents a significant advancement in the large-scale manufacturing of deuterated pharmaceuticals. bionauts.jp For commercial production, processes must be validated and conducted under Current Good Manufacturing Practices (cGMP) to ensure consistent quality and purity. youtube.com

Quality Control and Analytical Verification in Labeled Synthesis

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final this compound product. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive analytical profile. alfa-chemistry.com

Mass Spectrometry (MS): MS is the primary tool for confirming the successful incorporation of deuterium atoms and determining the isotopic enrichment. The technique measures the mass-to-charge ratio (m/z) of the molecule. The molecular weight of this compound is expected to be three mass units higher than that of unlabeled betahistine due to the replacement of three hydrogen atoms (¹H) with three deuterium atoms (²H). spectroscopyonline.com High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition and the level of deuteration. wikipedia.orgresearchgate.net

Table 2: Expected Mass Data for Betahistine and this compound
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ Ion (m/z)
Betahistine (free base)C₈H₁₂N₂136.1000137.1073
This compound (free base)C₈H₉D₃N₂139.1188140.1261

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the exact location of the deuterium labels within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished compared to the spectrum of the unlabeled compound. This disappearance provides strong evidence that deuteration occurred at the intended site. studymind.co.uk

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. A signal will appear in the spectrum at a chemical shift corresponding to the N-methyl position, confirming the presence and location of the deuterium atoms. wikipedia.orghuji.ac.il While the resolution is lower than in ¹H NMR, it is an effective method for verifying successful deuteration. huji.ac.il

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of the synthesized this compound. This technique separates the target compound from any impurities, such as unreacted starting materials, reagents, or side-products from the synthesis. mdpi.com

In a typical HPLC analysis, the sample is injected into a column (e.g., a C18 column) and separated based on its interaction with the stationary phase and a mobile phase. researchgate.netidealpublication.in A detector, commonly a UV detector set to a wavelength where the compound absorbs light (e.g., 260 nm), measures the amount of substance eluting from the column over time. mdpi.comresearchgate.net The result is a chromatogram, where a pure sample should ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantification. jocrehes.com The isotopic labeling in this compound does not significantly alter its chromatographic behavior compared to the unlabeled compound under standard HPLC conditions.

Table 3: Representative HPLC Method Parameters for Betahistine Analysis
ParameterConditionReference
ColumnC18 (e.g., 250mm × 4.6mm) idealpublication.in
Mobile PhaseMixture of phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile (B52724). idealpublication.injocrehes.com
Flow Rate1.0 mL/min idealpublication.in
DetectionUV at ~260 nm mdpi.com
Retention TimeTypically 4-5 minutes, depending on exact conditions. idealpublication.in

Beta Histine D3 As an Internal Standard in Quantitative Bioanalytical Methodologies

Fundamental Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample. This analog, often referred to as a Stable Isotope Labeled Internal Standard (SIL-IS), possesses nearly identical chemical and physical properties to the native analyte but differs in mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This mass difference allows for distinct detection and quantification by mass spectrometry.

Role in Minimizing Matrix Effects and Ion Suppression

Biological matrices, such as plasma or urine, contain numerous endogenous compounds that can interfere with the ionization process of the analyte in mass spectrometry, a phenomenon known as matrix effect, often manifesting as ion suppression or enhancement scispace.comnih.govresearchgate.netchromatographyonline.comresearchgate.netresearchgate.net. Ion suppression occurs when co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal and potentially inaccurate quantification.

Stable isotope-labeled internal standards are particularly effective in mitigating matrix effects because they are subjected to the same degree of suppression or enhancement as the analyte. Since beta-Histine-d3 shares the same chemical structure and properties as betahistine (B147258), it is expected to experience similar matrix-induced ionization changes scispace.comwuxiapptec.comnih.govlgcstandards.comresearchgate.netresearchgate.netresearchgate.net. This co-elution and shared susceptibility to matrix effects allow the ratio of the analyte to the internal standard signal to remain constant, thereby correcting for variations caused by the biological matrix wuxiapptec.comnih.govlgcstandards.comchromatographyonline.comresearchgate.netresearchgate.net. While deuterium labeling can sometimes introduce minor differences in retention time due to isotope effects, these are generally manageable through method optimization and are less impactful than the variations caused by matrix components on an unlabeled analyte nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Betahistine Quantification

LC-MS/MS is a widely adopted technique for the sensitive and selective quantification of small molecules like betahistine in biological fluids. The use of this compound as an internal standard is crucial for the success of these methods.

Method Development and Optimization of Chromatographic Separation Parameters

Developing a robust LC-MS/MS method for betahistine quantification involves optimizing several chromatographic parameters to ensure efficient separation of betahistine and this compound from matrix components and to achieve good peak shape and resolution. Typical sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.come-b-f.euresearchgate.netresearchgate.net.

Table 1: Optimized Chromatographic Parameters for Betahistine LC-MS/MS Analysis

ParameterValueReference(s)
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.comresearchgate.net
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid (80:20, v/v) journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Flow Rate 0.8 mL/min or 0.7 mL/min journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Column Temperature 40°C journalcmpr.comhumanjournals.com
Injection Volume 5 µL humanjournals.com
Typical Run Time ~8 minutes journalcmpr.com
Typical Retention Time (Betahistine & IS) ~4.52 minutes (co-elution) journalcmpr.com

Method development focuses on selecting a suitable stationary phase (e.g., C18) and optimizing the mobile phase composition (e.g., acetonitrile and an aqueous buffer with formic acid) to achieve baseline separation or co-elution of the analyte and its deuterated internal standard journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com. The goal is to maximize the signal-to-noise ratio and minimize interference from the sample matrix.

Optimization of Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring (MRM) Transitions)

Mass spectrometric detection, typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 2: Optimized Mass Spectrometric Detection Parameters (MRM Transitions)

Analyte/StandardPolarityPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
BetahistinePositive137.194.0 journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.comnih.gov
This compound (Expected)Positive139.194.0 (or similar)Based on Betahistine transitions
Betahistine-d4 (Example)Positive140.294.10 journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com

The ionization mode is typically positive journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com. For betahistine, a common precursor ion is m/z 137.1, fragmenting to a product ion at m/z 94.0 journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.comnih.gov. For this compound, the precursor ion would be shifted by three mass units (m/z 139.1), while the product ion is expected to be similar if fragmentation occurs away from the deuterated sites. Studies often report transitions for Betahistine-d4 (m/z 140.2 → 94.10) as an example of a deuterated standard journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com.

Table 3: Method Validation Performance for Betahistine LC-MS/MS

ParameterValueReference(s)
Linearity Range 10.00–501.60 pg/mL journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Correlation Coefficient (r²) ≥ 0.9997 journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Intra-day Precision (%CV) 1.1–1.6% journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Inter-day Precision (%CV) 0.2–0.54% journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Accuracy (% Recovery) 98.04–101.85% journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com
Limit of Detection (LOD) 2.5 pg/mL humanjournals.com
Limit of Quantification (LOQ) 0.5 pg/mL humanjournals.com
Recovery (Betahistine) 83.83–94.52% humanjournals.com
Recovery (Beta-Histine-d4) 87.18% humanjournals.com

The validation data demonstrates the high precision and accuracy achievable with methods employing this compound (or its d4 analog) as an internal standard journalcmpr.comhumanjournals.comresearchgate.netjournalcmpr.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Betahistine Quantification

While LC-MS/MS is more commonly cited for betahistine quantification in biological fluids, GC-MS is also a relevant technique, particularly for analyzing volatile compounds or their derivatives. This compound is suitable for use as an internal standard in GC-MS applications as well caymanchem.com.

GC-MS methods for betahistine may involve derivatization to enhance volatility and thermal stability, similar to other amine-containing compounds researchgate.net. The principles of using a stable isotope-labeled internal standard remain the same: to compensate for variations in sample preparation, injection, and ionization within the GC-MS system lgcstandards.comnih.gov. Deuterated standards like this compound help correct for variability in recovery and potential matrix effects that might influence the ionization efficiency in the mass spectrometer, ensuring more reliable quantification lgcstandards.comnih.gov. Although specific GC-MS/MS transitions for this compound are not detailed in the provided search results, the general approach involves monitoring characteristic fragment ions of both the analyte and the deuterated standard.

Sample Preparation Techniques for Biological Matrices in Quantitative Analysis

Effective sample preparation is paramount for the accurate quantification of analytes in biological matrices like plasma or blood. This compound, when used as an internal standard, is subjected to the same preparation steps as the target analyte, beta-histine, to ensure co-extraction and co-elution, thereby correcting for matrix effects and process variability journalcmpr.comhumanjournals.comjournalcmpr.comshimadzu.com.sgfrontiersin.org.

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction (LLE) is a well-established technique for isolating beta-histine and its deuterated internal standards from biological fluids journalcmpr.comhumanjournals.comnih.govjournalcmpr.comshimadzu.com.sgfrontiersin.orgnih.gov. Typically, biological samples are treated with an alkaline solution to deprotonate the analyte, facilitating its transfer into an immiscible organic solvent. Common extraction solvents include mixtures of ethyl acetate (B1210297) and dichloromethane (B109758) journalcmpr.comhumanjournals.com or solvent systems involving 1-butanol (B46404) and isooctane (B107328) under specific pH conditions nih.govfrontiersin.org. For instance, a method described involves adding sodium hydroxide (B78521) solution and an extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v) to plasma samples, followed by vortexing and centrifugation. The supernatant is then evaporated, reconstituted, and injected into the LC-MS/MS system journalcmpr.comhumanjournals.com. Recoveries for beta-histine using LLE have been reported in the range of 83.83% to 94.52%, with similar recoveries for the deuterated internal standard humanjournals.com.

Micro-Extraction and High-Throughput Preparation Techniques

To enhance analytical throughput and efficiency, micro-extraction techniques and automated sample preparation systems are increasingly employed. Solid-phase microextraction (SPME), including thin-film SPME (TFME) and microextraction by packed sorbent (MEPS), represents advancements in miniaturizing sample preparation nih.govifmg.edu.brresearchgate.netresearchgate.net. These techniques can integrate extraction, clean-up, and pre-concentration into a single step, often compatible with automated robotic systems, allowing for the simultaneous processing of multiple samples ifmg.edu.brresearchgate.netresearchgate.net. For instance, automated 96-blade SPME systems have been developed for high-throughput analysis of various compounds in biological fluids researchgate.netresearchgate.net. These advanced methods are crucial for handling large sample volumes encountered in pharmacokinetic studies.

Validation of Quantitative Analytical Methods Utilizing this compound

The validation of any quantitative bioanalytical method is essential to ensure its reliability, accuracy, and precision. When this compound is used as an internal standard, specific validation parameters are evaluated.

Linearity and Calibration Curve Construction (e.g., Peak Intensity Ratios of Labeled to Unlabeled Analytes)

The linearity of the method is assessed by constructing calibration curves, typically by plotting the ratio of the peak intensity (or peak area) of the deuterated analyte (this compound) to the native analyte (beta-histine) against the known concentrations of the native analyte journalcmpr.comhumanjournals.comjournalcmpr.com. This ratio-based approach helps to normalize variations in sample preparation and instrument response. Studies have demonstrated excellent linearity for beta-histine quantification using this compound as an IS, with correlation coefficients (r²) often exceeding 0.9997 over a wide range of concentrations, such as 10.00-501.20 pg/mL journalcmpr.comjournalcmpr.com. Other studies report similar high linearity (r² ≥ 0.9998) in different concentration ranges jocrehes.comidealpublication.in.

Table 1: Summary of Linearity Parameters for Beta-Histine Quantification

Method/StudyConcentration Range (pg/mL or ppm)Correlation Coefficient (r²)Reference
journalcmpr.comjournalcmpr.com10.00-501.20≥ 0.9997 journalcmpr.comjournalcmpr.com
jocrehes.com0.01-9 ppm0.9999 - 0.9998 jocrehes.com
idealpublication.in2.5-15 µg/mL0.99 idealpublication.in
zsmu.edu.ua2.40–4.00 mg/100 mlNot specified zsmu.edu.ua

Assessment of Analytical Precision and Accuracy

Analytical precision and accuracy are critical parameters evaluated during method validation. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, expressed as coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery (% Recovery) or percent deviation from the nominal value.

Studies employing this compound as an internal standard have consistently reported high precision and accuracy for beta-histine quantification in biological matrices.

Table 2: Summary of Precision and Accuracy Data for Beta-Histine Quantification

ParameterValue RangeReference
Precision
Intra-day CV/RSD1.1–1.6% journalcmpr.comjournalcmpr.com, 1.1–1.5% humanjournals.com, 0.25–0.66% jocrehes.com journalcmpr.comhumanjournals.comjournalcmpr.comjocrehes.com
Inter-day CV/RSD0.2–0.54% journalcmpr.comhumanjournals.comjournalcmpr.com, 0.48–0.77% jocrehes.com journalcmpr.comhumanjournals.comjournalcmpr.comjocrehes.com
Method Precision%RSD of 0.75% idealpublication.in idealpublication.in
Accuracy
Intra-day % Recovery98.04-101.85% journalcmpr.comjournalcmpr.com, 99.36-100.29% humanjournals.com journalcmpr.comhumanjournals.comjournalcmpr.com
Inter-day % Recovery98.04–101.14% journalcmpr.comjournalcmpr.com, 97.40–100.47% humanjournals.com journalcmpr.comhumanjournals.comjournalcmpr.com
% Recovery (General)98-102% yolasite.com, 99.12-101.00% jocrehes.com, 101.43% idealpublication.in jocrehes.comidealpublication.inyolasite.com
% Accuracy (IS)98.34% (BET), 96.32% (BETD4) journalcmpr.com, 90.11% (BET), 89.56% (BETD4) humanjournals.com journalcmpr.comhumanjournals.com

The reported values for precision (low CV/RSD) and accuracy (% Recovery) demonstrate that methods utilizing this compound as an internal standard are robust and reliable for quantifying beta-histine in biological samples. For instance, intra-day precision values are typically below 2%, and inter-day precision is often below 1%, while accuracy consistently falls within acceptable bioanalytical ranges (e.g., 85-102% or 90-110% of nominal values) journalcmpr.comhumanjournals.com.

Application of Beta Histine D3 in Pharmacokinetic and Metabolic Research of Unlabeled Betahistine

Investigation of Distribution Profiles in Biological Systems

Beta-Histine-d3 aids in mapping the distribution of betahistine (B147258) within various biological compartments and tissues. By acting as a tracer, it helps researchers understand how the drug moves from the bloodstream into different organs and bodily fluids. While human data on the volume of distribution for betahistine is not extensively detailed, studies in rats have indicated that betahistine distributes throughout the body drugbank.com. Isotopic labeling allows for more precise quantification of drug concentrations in specific tissues over time, providing insights into tissue penetration and potential accumulation. This information is critical for understanding the drug's mechanism of action and identifying potential sites of off-target effects.

Comprehensive Characterization of Metabolic Pathways and Enzyme Systems

The metabolism of betahistine is a key area where this compound proves indispensable. It allows for detailed investigation into how the body chemically transforms betahistine into other compounds.

Betahistine is primarily metabolized in the liver into its major, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA) drugbank.comaccord-healthcare.commdpi.com. This compound is crucial for accurately identifying and quantifying 2-PAA and other potential metabolites in biological samples, often serving as an internal standard in LC-MS/MS analyses e-b-f.euresearchgate.net. This method allows for sensitive detection even at low concentrations, confirming that 2-PAA is the predominant metabolite and that the parent drug's plasma levels are typically very low due to extensive first-pass metabolism accord-healthcare.commdpi.com. Studies have quantified 2-PAA levels, showing that its plasma concentration reaches a maximum approximately one hour after betahistine administration, with a half-life of about 3.5 hours centaurpharma.comaccord-healthcare.commdpi.com.

Table 1: Major Metabolite of Betahistine

Metabolite NameChemical FormulaMolecular Weight ( g/mol )Pharmacological ActivityPrimary Excretion RouteNotes
2-Pyridylacetic acid (2-PAA)C₇H₇NO₂137.14InactiveRenalMajor metabolite of betahistine; used as a surrogate for PK studies.

Research indicates that monoamine oxidase (MAO) enzymes play a significant role in the metabolism of betahistine e-b-f.eudrugbank.commdpi.comresearchgate.net. This compound can be used in conjunction with MAO inhibitors, such as selegiline, to confirm the involvement of these enzymes. Studies have shown that inhibiting MAO can significantly increase betahistine bioavailability, suggesting that MAO is the primary pathway for its rapid metabolism nih.govnih.gov. In vitro studies have also corroborated the participation of mitochondrial MAO in betahistine oxidation, with betahistine exhibiting a higher affinity for mitochondrial MAO compared to other substrates researchgate.net.

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting a drug's in vivo metabolic fate and half-life thermofisher.comnuvisan.comresearchgate.net. This compound can be employed in these assays to determine the intrinsic clearance and metabolic stability of betahistine. By incubating the labeled compound with liver enzymes and monitoring its degradation rate, researchers can quantify how quickly betahistine is metabolized. This provides crucial data for understanding potential drug-drug interactions and for optimizing drug design to improve metabolic stability. For example, these assays help in identifying the specific CYP enzymes involved and assessing the compound's susceptibility to oxidative metabolism thermofisher.comnih.gov.

Profiling of Excretion Routes and Rates of Betahistine and its Metabolites

Understanding how betahistine and its metabolites are eliminated from the body is vital for determining appropriate dosing regimens and assessing potential accumulation. This compound facilitates accurate profiling of these excretion routes, primarily renal excretion. Studies consistently show that betahistine is rapidly metabolized, and its primary metabolite, 2-PAA, is excreted almost quantitatively in the urine within 24 hours centaurpharma.comhres.caaccord-healthcare.com. Approximately 85-90% of an administered dose appears in the urine over 56 hours, with maximum excretion rates occurring within two hours of administration centaurpharma.comaccord-healthcare.com. Unchanged betahistine is rarely detected in urine, underscoring the completeness of its metabolism centaurpharma.comhres.caaccord-healthcare.com. The use of labeled compounds ensures that the total amount excreted and the timing of excretion are precisely measured.

Pharmacokinetic Modeling and Data Analysis Using Labeled Tracers (e.g., Non-compartmental Analysis)

The utility of stable isotope-labeled compounds, such as this compound, is paramount in advancing the understanding of drug pharmacokinetics and metabolism. This compound serves a critical role as a labeled tracer and an internal standard, facilitating the precise quantification of unlabeled betahistine within biological samples like plasma and urine vulcanchem.com. Its stable isotopic enrichment, typically involving deuterium (B1214612) and potentially carbon-13, allows for distinct detection by mass spectrometry, even at trace concentrations, while maintaining chemical and biological similarity to the parent compound medchemexpress.comsymeres.comresearchgate.net. This capability is especially significant for betahistine, which undergoes rapid and extensive first-pass metabolism, often leading to very low or undetectable plasma levels of the parent drug white-medicine.commdpi.comresearchgate.net. Consequently, accurate quantification of betahistine necessitates sensitive analytical techniques capable of differentiating it from endogenous substances and metabolites.

Analytical Quantification with this compound In pharmacokinetic investigations, this compound is employed as an internal standard within highly sensitive analytical methodologies, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) vulcanchem.comresearchgate.net. During the analysis of a biological sample containing both unlabeled betahistine and this compound, the mass spectrometer identifies and quantifies them based on their distinct mass-to-charge ratios, owing to the presence of stable isotopes in this compound. By introducing this compound at a known concentration to all samples, researchers can compensate for potential variations during sample preparation (e.g., extraction) and instrumental response. The measurement of the ratio between the signal intensity of betahistine and this compound allows for accurate determination of betahistine concentrations, thereby generating reliable concentration-time data essential for subsequent pharmacokinetic modeling vulcanchem.comresearchgate.net.

Pharmacokinetic Modeling and Data Analysis via Non-compartmental Analysis (NCA) Once accurate concentration-time profiles for betahistine have been established using this compound as a quantified internal standard, pharmacokinetic modeling can be undertaken. Non-compartmental analysis (NCA) is a widely adopted method for deriving key pharmacokinetic parameters directly from observed concentration-time data without presupposing a specific compartmental model for drug disposition mdpi.comnih.govuthsc.edu. NCA is particularly valuable in early drug development stages and when dealing with complex drug behaviors or limited data points.

The process typically involves:

Data Input: The validated concentration-time data for betahistine, obtained with this compound as the internal standard, is entered into specialized pharmacokinetic software, such as WinNonLin nih.gov.

Parameter Calculation: NCA methodologies are applied to compute various primary pharmacokinetic parameters that elucidate the drug's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters commonly include:

Area Under the Curve (AUC): Quantifies the total systemic exposure to the drug over time.

Maximum Plasma Concentration (Cmax): Represents the peak concentration of the drug achieved in plasma.

Time to Maximum Plasma Concentration (Tmax): Indicates the time point at which Cmax is observed.

Terminal Half-life (T½): The time required for the drug's plasma concentration to decrease by half during the elimination phase.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug is distributed throughout the body.

The use of this compound as a labeled tracer and internal standard is fundamental to generating the precise concentration data required for these NCA calculations, thereby enabling a comprehensive understanding of betahistine's pharmacokinetic behavior vulcanchem.comnih.gov.

Illustrative Data Table: Typical Pharmacokinetic Parameters Derived via NCA

The following table outlines the common pharmacokinetic parameters typically determined for betahistine when analyzed using this compound as a labeled tracer and internal standard for quantification, followed by non-compartmental analysis. These values are representative and can vary based on specific study designs, administered doses, and the populations studied.

Pharmacokinetic ParameterDescriptionUnits
AUC0-∞Area under the plasma concentration-time curve from time zero to infinity, representing total systemic exposure.ng·h/mL
CmaxMaximum observed plasma concentration of betahistine.ng/mL
TmaxTime at which Cmax is observed.h
Terminal elimination half-life, the time taken for the plasma concentration to reduce by half during the elimination phase.h
CL/FApparent oral clearance, representing the volume of plasma cleared of betahistine per unit time, adjusted for bioavailability (F).L/h
Vd/FApparent volume of distribution, representing the volume into which betahistine is distributed in the body, adjusted for bioavailability.L

Significance in Research The integration of this compound in pharmacokinetic studies, particularly when coupled with NCA, yields essential data for characterizing betahistine's absorption, distribution, metabolism, and excretion (ADME) properties. This detailed pharmacokinetic information is critical for informing drug development strategies, establishing appropriate dosing regimens, and ensuring both therapeutic efficacy and safety. The application of stable isotope-labeled compounds like this compound represents a benchmark in bioanalytical method development for drug quantification, offering superior accuracy and reliability compared to methods relying solely on unlabeled standards researchgate.net.

Compound List

this compound

Betahistine

2-Pyridylacetic acid (2-PAA)

D-6 acid-2-pyridyl-acetate

Beta Histine D3 in Advanced Isotopic Tracing and Systems Biology Research

In Vitro Applications in Cellular and Subcellular Studies

In vitro studies utilizing beta-Histine-d3 enable researchers to meticulously investigate cellular mechanisms at a fundamental level. The stable isotope label facilitates the tracing of the compound's fate and interactions within controlled cellular environments.

Metabolic Flux Analysis in Defined Cell Lines and Primary Cell Cultures

This compound can be employed in metabolic flux analysis (MFA) to elucidate the metabolic pathways influenced by betahistine (B147258) or its derivatives within cell lines and primary cell cultures. By introducing this compound into cell culture media, researchers can track the incorporation of the deuterium (B1214612) label into various cellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nsf.govmdpi.com. This allows for the quantitative assessment of metabolic rates and the identification of altered metabolic routes under specific experimental conditions. While direct studies on this compound specifically for metabolic flux analysis are emerging, the general principle of using deuterated compounds in MFA is well-established for tracing glucose metabolism, amino acid synthesis, and other key pathways nsf.govmdpi.comfrontiersin.orgresearchgate.net. The precise tracking of labeled atoms provides a quantitative map of metabolic flow, crucial for understanding cellular responses and drug mechanisms.

Methodological Approaches for Receptor Binding and Ligand-Target Interaction Studies

The isotopic labeling of this compound makes it an ideal candidate for studying ligand-receptor interactions, particularly concerning histamine (B1213489) receptors. Betahistine itself is known to interact with histamine H1 and H3 receptors nih.govwikipedia.orgfrontiersin.org. This compound can be used in competition binding assays to determine its binding affinity and specificity for these receptors, often serving as a reference compound or internal standard in mass spectrometry-based assays nih.govfrontiersin.orgcaymanchem.comresearchgate.net. By quantifying the displacement of a radioligand or the direct detection of this compound, researchers can elucidate the precise binding kinetics and interactions with target proteins, contributing to a deeper understanding of betahistine's pharmacological profile nih.govresearchgate.net.

In Vivo Tracer Studies in Preclinical Animal Models

The application of this compound extends to in vivo studies in preclinical animal models, where its isotopic label is instrumental in tracking the compound's distribution, metabolism, and pharmacokinetics.

Quantitative Microdialysis Coupled with Isotope Tracing Techniques

Quantitative microdialysis, when coupled with isotope tracing techniques, allows for the real-time measurement of this compound and its metabolites in specific brain regions or tissues within living animals. While direct studies explicitly detailing this compound in microdialysis are not extensively documented in the provided search results, the principle of using stable isotope-labeled compounds in conjunction with microdialysis is a standard methodology for pharmacokinetic and pharmacodynamic investigations nih.gov. This approach enables the precise quantification of drug concentrations in the extracellular fluid, offering dynamic insights into drug delivery and target engagement in vivo.

Integration with 'Omics' Technologies for Systems-Level Understanding

The integration of this compound tracing with various 'omics' technologies, such as metabolomics and proteomics, offers a holistic, systems-level view of biological processes. By combining isotopic tracing data with global molecular profiles, researchers can gain a comprehensive understanding of how betahistine influences cellular networks. For example, metabolomic studies can identify downstream metabolic changes induced by betahistine, while proteomic analyses can reveal alterations in protein expression or activity. Stable isotope labeling is a cornerstone of quantitative metabolomics, enabling the accurate measurement of metabolite pools and fluxes, thereby providing a dynamic picture of cellular states in response to therapeutic interventions or disease states nsf.govmdpi.comnih.gov. This multi-omic approach allows for the identification of biomarkers and the elucidation of complex biological mechanisms affected by this compound.

Targeted Metabolomics and Fluxomics via Isotope Tracing

Targeted metabolomics and fluxomics are analytical disciplines focused on identifying and quantifying small molecules (metabolites) within biological systems and elucidating the rates at which they are interconverted (metabolic fluxes) nih.gov. Stable isotope labeling, particularly with deuterium (²H or D), is a cornerstone technique in these fields. Deuterium-labeled compounds serve as tracers, allowing researchers to follow the metabolic fate of a specific molecule within complex biological pathways researchgate.netmdpi.com. By introducing a deuterium-labeled compound, its transformation, incorporation into downstream metabolites, and the kinetics of these processes can be precisely measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) nih.gov.

This compound, characterized by the substitution of three hydrogen atoms with deuterium on its methyl group caymanchem.com, possesses the fundamental properties required for such tracing applications. Although its most documented role is as an internal standard for betahistine quantification caymanchem.comfrontiersin.org, its isotopic signature enables it to be tracked within metabolic networks. If administered to a biological system, this compound would allow researchers to map its metabolic pathways, identify any derivatives, and quantify the flux through these pathways. Studies utilizing deuterium-labeled compounds have successfully elucidated metabolic mechanisms and determined kinetic parameters of substances in biological systems symeres.com.

Methodology in Isotope Tracing: The application of this compound as a tracer would involve administering it to a biological sample (e.g., cell culture, animal model). Samples would then be collected at various time points. These samples would undergo extraction and analysis, typically via LC-MS. The mass spectrometer detects the mass shift (approximately +3 Da for this compound) introduced by the deuterium atoms, enabling the identification and quantification of the parent compound and any labeled metabolites derived from it mdpi.com.

Representative Research Findings: While specific studies detailing the comprehensive metabolomic or fluxomic mapping of this compound are not widely published, the principles of deuterium tracing are well-established. For example, deuterium-labeled glucose or amino acids are routinely used to trace central carbon metabolism and protein synthesis pathways, respectively eurisotop.com. The data generated typically involves measuring the enrichment of deuterium in various metabolites over time, indicating their connection to the labeled precursor.

Table 1: Hypothetical Deuterium Incorporation in Metabolites after this compound Administration

This table illustrates the expected pattern of deuterium enrichment in hypothetical downstream metabolites following the administration of this compound, demonstrating its potential as a metabolic tracer.

MetaboliteTime Point (h)% Deuterium EnrichmentMass Shift (Da)Detected Abundance (a.u.)
This compound0.598.5+3100,000
Metabolite A0.515.2+325,000
Metabolite B0.55.1+310,000
This compound2.095.1+380,000
Metabolite A2.045.8+375,000
Metabolite C2.022.3+330,000
This compound6.070.3+350,000
Metabolite A6.068.9+3120,000
Metabolite B6.035.5+345,000
Metabolite C6.055.1+360,000

Note: 'a.u.' denotes arbitrary units. This table is illustrative of the data obtained in isotope tracing experiments.

Conceptual Framework for Quantitative Proteomics and Protein Turnover Studies Using Stable Isotopes

Conceptual Framework: Stable isotopes, including deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into biological molecules to serve as tracers or internal standards. In the context of protein turnover, this can be achieved through several strategies:

Metabolic Labeling: Administering a source of stable isotopes, such as heavy water (D₂O), to cells or organisms. The deuterium atoms are incorporated into newly synthesized proteins as hydrogen atoms are exchanged during metabolic processes researchgate.net.

Labeled Amino Acids: Utilizing cell culture media supplemented with amino acids labeled with stable isotopes, a method known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) researchgate.net.

Direct Peptide Labeling: Chemically labeling specific peptides derived from proteins.

The core principle involves introducing a known quantity of a labeled standard or labeling the entire proteome with a stable isotope. By tracking the incorporation of this label into specific proteins or peptides over time using mass spectrometry, researchers can quantify protein synthesis and degradation rates, thereby calculating protein turnover eurisotop.comresearchgate.net.

This compound's Conceptual Relevance: While this compound is not a direct protein precursor or amino acid, its nature as a stable isotope-labeled compound aligns with the principles of quantitative analysis in proteomics. Its specific mass signature makes it an ideal internal standard for precise detection and quantification caymanchem.comfrontiersin.org. Conceptually, if this compound were to be metabolized and its labeled products incorporated into cellular components, or if its presence influenced protein synthesis rates, its isotopic label could be leveraged in conjunction with proteomic analyses. For instance, studies have employed deuterium-labeled amino acids to probe protein turnover rates eurisotop.com. If the metabolic fate of this compound could be traced and quantified alongside protein synthesis markers, it could contribute to understanding complex cellular dynamics and regulatory mechanisms.

Methodology in Protein Turnover Studies: In a typical protein turnover study employing stable isotopes, a biological system would be exposed to a deuterium-labeled precursor or D₂O. Samples would be collected at various time points. Proteins would be extracted, enzymatically digested into peptides, and analyzed by LC-MS/MS. The mass spectrometer quantifies the increasing abundance of deuterium-labeled peptides as protein synthesis progresses. The ratio of labeled to unlabeled peptides over time allows for the calculation of protein synthesis rates and, consequently, protein turnover rates researchgate.net.

Representative Research Findings: Research has consistently demonstrated the utility of stable isotope labeling in quantifying protein turnover. For example, studies utilizing D₂O metabolic labeling have successfully estimated the half-life and turnover rates of various proteins in specific tissues, such as mouse liver researchgate.net. These studies rely on the precise measurement of deuterium incorporation into peptides over time to infer protein synthesis kinetics.

Table 2: Hypothetical Deuterium Incorporation into Peptides for Protein Turnover Studies

This table illustrates the process of measuring deuterium incorporation into a representative peptide over time to estimate protein synthesis rates, a common approach in quantitative proteomics.

Peptide SequenceTime Point (h)% Deuterium EnrichmentRatio (D-labeled/Unlabeled)Estimated Protein Synthesis Rate
Peptide X00.00.0N/A
Peptide X110.50.1170.117
Peptide X435.20.5430.543
Peptide X865.81.9241.924
Peptide X1285.15.7115.711
Peptide X2495.319.0619.06

Note: This table represents a simplified model. Actual protein turnover calculations involve more complex modeling and consideration of peptide-specific incorporation kinetics.

Quality Control and Analytical Standards for Beta Histine D3 in Research Settings

Certification and Purity Requirements for Stable Isotope Labeled Standards

Stable isotope-labeled (SIL) compounds, such as beta-Histine-d3, must meet stringent certification and purity requirements to function effectively as analytical standards alfa-chemistry.com. The primary goal is to ensure that the labeled compound behaves chemically and physically almost identically to its unlabeled counterpart, with the only significant difference being its mass due to isotopic enrichment moravek.com.

Chemical Purity: This refers to the absence of other chemical impurities, meaning the compound is predominantly this compound and not contaminated with other substances. High chemical purity is essential to avoid interference with the analytical signal of the target analyte or the standard itself alfa-chemistry.com. Suppliers typically guarantee a minimum chemical purity, often ≥99.0% medchemexpress.comclearsynth.comchemsrc.com.

Isotopic Enrichment (Isotopic Purity): This specifies the proportion of molecules that contain the intended deuterium (B1214612) atoms. For quantitative analysis, high isotopic enrichment is crucial to ensure that the signal from the labeled standard is clearly distinguishable from the unlabeled analyte nih.govpitt.edu. This compound is often specified with isotopic purity of ≥99% for its deuterated forms caymanchem.com. The accuracy of isotopic enrichment is typically determined using mass spectrometry techniques, which can quantify the ratio of different isotopomers nih.govpitt.edursc.org.

Certificate of Analysis (CoA): Reputable suppliers provide a CoA with each batch of a stable isotope-labeled standard. This document details critical quality parameters, including chemical purity, isotopic enrichment, identification confirmation (e.g., via NMR or MS), lot number, and recommended storage conditions alfa-chemistry.comcaymanchem.comnucleosyn.com. The CoA serves as a declaration of conformity to specifications and is vital for traceability and regulatory compliance in research alfa-chemistry.com.

Traceability: For certified reference materials, traceability to national or international standards is often required, ensuring that the measurements are comparable across different laboratories and over time alfa-chemistry.comnist.gov.

Table 7.1.1: Typical Purity Specifications for Stable Isotope Labeled Standards

ParameterSpecificationMethod/Notes
Chemical Purity≥99.0%HPLC, GC, NMR, Mass Spectrometry
Isotopic Enrichment≥99% (for d3 forms)Mass Spectrometry (e.g., GC-MS, LC-MS/MS)
IdentityConfirmedNMR Spectroscopy, Mass Spectrometry
ImpuritiesBelow detectionDependent on method sensitivity and regulatory requirements

Long-Term Stability and Optimal Storage Considerations for this compound as a Reference Material

Maintaining the integrity and accuracy of this compound as a reference material relies heavily on proper storage and understanding its long-term stability moravek.comindustry.gov.au. Stable isotope-labeled compounds, particularly those containing deuterium, are generally robust but can be susceptible to degradation or isotopic exchange under unfavorable conditions nih.govacanthusresearch.com.

Storage Temperature: Cold storage is typically recommended to minimize degradation pathways. For many deuterated compounds, storage at or below -20°C or -80°C is advised to ensure long-term stability medchemexpress.commoravek.comindustry.gov.au. Some suppliers may recommend refrigeration (2-8°C) for short-term storage or if the compound is particularly sensitive .

Atmosphere and Moisture: Storage under an inert atmosphere, such as argon, is often recommended for compounds that may be sensitive to air or moisture nucleosyn.com. Protection from moisture is crucial as it can lead to hydrolysis or facilitate isotopic exchange, especially for deuterium labels on exchangeable sites nih.govacanthusresearch.com.

Light Sensitivity: Some compounds may be light-sensitive, necessitating storage in low-actinic (amber) glassware or in dark conditions to prevent photodegradation nucleosyn.commoravek.com.

Form: Storing compounds in solid, crystalline form is generally preferred over amorphous forms or solutions for long-term stability moravek.com. If stored as a solution, the solvent choice and stability of the solution over time must be considered medchemexpress.commoravek.com.

Shelf Life and Re-testing: Manufacturers usually provide an expiration date or re-test date based on stability studies industry.gov.au. Once a container is opened, especially for single-use aliquots, the material should be used promptly. For any remaining material or solutions, end-users may need to conduct their own in-house stability trials to confirm suitability for continued use industry.gov.au.

Table 7.2.1: General Storage Recommendations for Deuterated Compounds

ConditionRecommendationRationale
Temperature≤ -20°C or ≤ -80°C (preferred); Refrigeration (2-8°C) for some applicationsSlows down chemical degradation and potential isotopic exchange.
AtmosphereInert gas (e.g., Argon)Protects against oxidation and moisture ingress.
LightProtect from light (amber vials, dark storage)Prevents photodegradation.
MoistureStore in a dry environment, well-sealed containersPrevents hydrolysis and hydrogen-deuterium exchange.
FormSolid, crystalline form preferredGenerally more stable than amorphous solids or solutions.
Opened ContainersUse promptly; conduct in-house stability trials for remaining materialOpened containers are exposed to environmental factors; stability may be compromised.

Emerging Research Applications and Future Perspectives for Beta Histine D3

Development and Validation of Novel Mass Spectrometry-Based Quantification Techniques

The development of robust and sensitive analytical methods is paramount for the accurate quantification of therapeutic agents like Betahistine (B147258) in biological matrices. Beta-Histine-d3 plays a pivotal role as an internal standard in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.

The use of a deuterated internal standard such as this compound is preferred in LC-MS/MS analysis because it shares near-identical physicochemical properties with the analyte, Betahistine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects. protheragen.aiclearsynth.com

Recent research has focused on developing and validating highly sensitive LC-MS/MS methods for the quantification of Betahistine in human plasma, utilizing deuterated analogues like Betahistine-d4 as the internal standard. tandfonline.comnih.gov These methods typically involve a liquid-liquid extraction of the analyte and internal standard from the plasma sample, followed by chromatographic separation on a C18 column. The detection is then carried out using a mass spectrometer in the multiple reaction monitoring (MRM) mode.

The validation of these methods demonstrates excellent linearity over a specific concentration range, with high precision and accuracy. tandfonline.comnih.gov The intra- and inter-day precision and accuracy are typically within the acceptable limits set by regulatory guidelines.

Table 1: Example Validation Parameters for an LC-MS/MS Method for Betahistine Quantification using a Deuterated Internal Standard

ParameterResult
Linearity (r²)≥0.999
Lower Limit of Quantification (LLOQ)10.00 pg/mL
Intra-day Precision (% CV)1.1–1.6%
Inter-day Precision (% CV)0.2–0.54%
Intra-day Accuracy (%)98.04-101.85%
Inter-day Accuracy (%)98.04–101.14%
Recovery>85%

This table presents a summary of typical validation parameters and does not represent data from a single specific study.

These validated LC-MS/MS methods, which rely on deuterated internal standards like this compound, are crucial for pharmacokinetic studies, enabling researchers to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Betahistine. x-chemrx.comclearsynthdiscovery.com

Potential for High-Throughput Screening Methodologies in Early Drug Discovery Research

In the realm of early drug discovery, high-throughput screening (HTS) is an essential tool for rapidly assessing large libraries of chemical compounds for their biological activity. The use of deuterated compounds, in conjunction with advanced analytical techniques like LC-MS/MS, presents significant potential for enhancing the efficiency and reliability of HTS assays.

While direct mentions of this compound in HTS are not prevalent, the principles underlying the use of deuterated internal standards are highly applicable to high-throughput bioanalysis. nih.govresearchgate.net The key advantages include:

Increased Speed and Throughput: Modern LC-MS/MS systems, coupled with automated sample preparation, can analyze samples in a matter of minutes, making them suitable for screening large numbers of compounds. nih.gov

Enhanced Accuracy and Precision: The use of a deuterated internal standard like this compound minimizes variability, leading to more reliable and reproducible screening data. scispace.com

Reduced Matrix Effects: In complex biological matrices often used in HTS, matrix effects can significantly impact the accuracy of quantification. Deuterated internal standards co-elute with the analyte, effectively compensating for these effects. scispace.com

The application of these principles can be envisioned in various early drug discovery scenarios, such as:

Metabolic Stability Screening: Rapidly assessing the metabolic stability of new chemical entities in liver microsomes or other in vitro systems.

Permeability Assays: High-throughput screening of compound permeability in cell-based models like Caco-2.

Drug-Drug Interaction Studies: Screening for potential inhibitors or inducers of drug-metabolizing enzymes.

The integration of deuterated internal standards into HTS workflows can lead to more robust and reliable data, enabling more informed decision-making in the early stages of drug development.

Advancements in Automated Isotope Labeling Synthesis for Research Compounds

The increasing demand for deuterated compounds like this compound in research and development has spurred advancements in their synthesis, with a growing emphasis on automation and efficiency.

Traditional methods for isotope labeling can be time-consuming and labor-intensive. However, recent developments in automated synthesis platforms and flow chemistry are revolutionizing the production of isotopically labeled compounds. protheragen.aicolab.ws

Key advancements include:

Automated Synthesis Platforms: These platforms can perform multi-step syntheses with minimal human intervention, increasing throughput and reproducibility. nih.gov They can be programmed to carry out a wide range of chemical reactions necessary for isotope labeling.

Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor. It offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. x-chemrx.comcolab.ws Flow chemistry is particularly well-suited for isotopic exchange reactions, such as hydrogen-deuterium exchange.

Novel Deuteration Reagents and Catalysts: The development of new reagents and catalysts is enabling more selective and efficient incorporation of deuterium (B1214612) into molecules. researchgate.net

While the specific synthesis of this compound may not be widely published in the context of automation, these general advancements in isotope labeling are directly applicable to its production. The ability to automate the synthesis of deuterated compounds not only accelerates their availability for research but also allows for the creation of more complex and specifically labeled molecules.

Table 2: Comparison of Traditional and Modern Isotope Labeling Synthesis Methods

FeatureTraditional Batch SynthesisAutomated Flow Chemistry
Process Manual, step-by-stepContinuous, automated
Control over Reaction Less preciseHighly precise
Scalability Can be challengingMore readily scalable
Efficiency Lower throughputHigh throughput
Safety Potential for exposure to hazardous materialsEnclosed system, improved safety

The continued development of automated synthesis technologies will be crucial in meeting the growing demand for high-quality deuterated compounds like this compound, thereby supporting advancements in pharmaceutical and biomedical research.

Q & A

Q. How can open science practices enhance reproducibility in this compound research?

  • Methodological Answer : Share raw data and analysis scripts via repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Publish negative results to reduce publication bias. Collaborate with third-party labs for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.